5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole
Overview
Description
KG-548 is a chemical compound known for its role as an inhibitor of the hypoxia signaling transcription factor complex. It is specifically an ARNT/TACC3 disruptor and a HIF-1α inhibitor. The compound interferes with the formation of the ARNT/TACC3 complex by competing with TACC3 for binding to the ARNT PAS-B domain.
Mechanism of Action
Target of Action
The primary target of KG-548 is the ARNT PAS domain of the ARNT subunit of the HIF activator . This activator recruits the TACC3 (Transforming Acidic Coiled Coil Containing Protein 3) coactivator .
Mode of Action
KG-548 selectively binds within the ARNT PAS domain, competing with TACC3 for binding to the ARNT PAS-B domain . This competition disrupts the interaction between ARNT and TACC3, thus acting as an ARNT/TACC3 disruptor .
Biochemical Pathways
The disruption of the ARNT/TACC3 interaction affects the hypoxia signaling transcription factor complex . This complex plays a crucial role in cellular responses to hypoxia, a condition where the body or a region of the body is deprived of adequate oxygen supply.
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The disruption of the ARNT/TACC3 interaction by KG-548 likely impacts the cellular responses to hypoxia . The exact molecular and cellular effects would depend on the specific context and are a subject of ongoing research.
Action Environment
It’s worth noting that the compound’s storage conditions are recommended to be sealed in dry conditions at 2-8°c , suggesting that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
KG-548 selectively binds within the ARNT PAS domain of the ARNT subunit of the HIF activator that recruits TACC3 (Transforming Acidic Coiled Coil Containing Protein 3) coactivator . It competes with TACC3 for binding to the ARNT PAS-B domain, thus acting as an ARNT/TACC3 disruptor .
Cellular Effects
The disruption of the ARNT/TACC3 interaction by 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole can have significant effects on various types of cells and cellular processes
Molecular Mechanism
At the molecular level, KG-548 exerts its effects by binding within the ARNT PAS domain of the ARNT subunit of the HIF activator . This binding competes with TACC3 for the same binding site, disrupting the interaction between ARNT and TACC3
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of KG-548 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in powder form with a purity of ≥97% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
KG-548 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: KG-548 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving KG-548 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of KG-548 include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
KG-548 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the hypoxia signaling pathway and the role of ARNT/TACC3 interactions.
Biology: Employed in cellular studies to investigate the effects of hypoxia and the disruption of ARNT/TACC3 complexes.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting hypoxia-inducible factors in tumor cells.
Industry: Utilized in the development of new chemical inhibitors and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Uniqueness of KG-548
KG-548 is unique in its selective binding to the β-sheet surface of the ARNT PAS-B domain, making it a potent ARNT/TACC3 disruptor. This specificity allows for targeted inhibition of the hypoxia signaling pathway, making KG-548 a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFZIQEWZVVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347331 | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-09-1 | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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